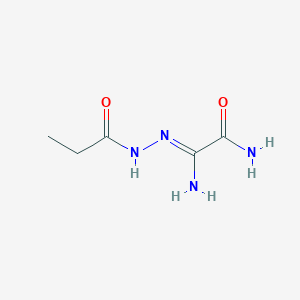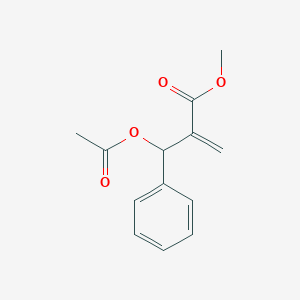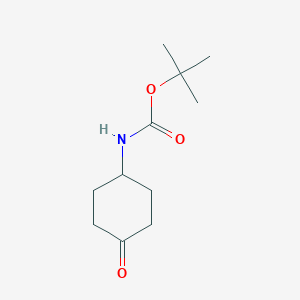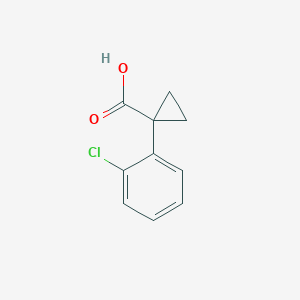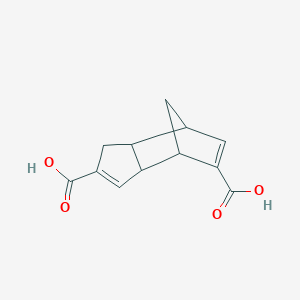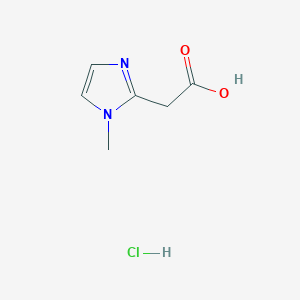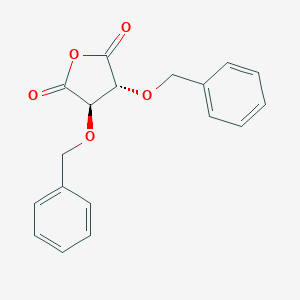
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione, also known as DFB or DFB-BOC, is a synthetic compound that has been widely used in scientific research. It is a chiral building block that can be used for the synthesis of various biologically active molecules.
Mecanismo De Acción
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione has no direct biological activity, but it can be used as a chiral building block to synthesize biologically active molecules. The mechanism of action of these molecules depends on their structure and function.
Biochemical and Physiological Effects:
This compound itself has no biochemical or physiological effects. However, the biologically active molecules synthesized from this compound may have various effects on living organisms, such as antimicrobial, anticancer, and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione in lab experiments are its high yield and excellent purity. This compound is also a chiral building block, which is important in the synthesis of chiral molecules. However, the limitations of using this compound are its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are many future directions for the research on (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the synthesis of new biologically active molecules from this compound, which may have novel activities and applications. Furthermore, the development of new chiral ligands and chiral stationary phases based on this compound may have significant impact on asymmetric catalysis and chromatography.
Métodos De Síntesis
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can be synthesized by the reaction of diethyl oxalate with benzyl alcohol in the presence of a strong base, followed by oxidation with potassium permanganate. The product can be purified by recrystallization from ethanol. The yield of this synthesis method is high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione has been widely used in scientific research as a chiral building block. It can be used for the synthesis of various biologically active molecules, such as natural products, pharmaceuticals, and agrochemicals. This compound can also be used for the synthesis of chiral ligands, which are important in asymmetric catalysis. In addition, this compound can be used for the preparation of chiral stationary phases in chromatography.
Propiedades
IUPAC Name |
(3R,4R)-3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


